molecular formula C23H20N4OS B12573173 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12573173
M. Wt: 400.5 g/mol
InChI Key: MMQIJGHQTYNJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The final step often involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline or indole derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline and indole moieties are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • 2-[(3-Cyano-8-methyl-2-quinolinyl)thio]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Uniqueness

What sets 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide apart from similar compounds is its specific substitution pattern on the quinoline ring. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3-cyano-6-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H20N4OS/c1-15-6-7-20-17(10-15)11-18(12-24)23(27-20)29-14-22(28)25-9-8-16-13-26-21-5-3-2-4-19(16)21/h2-7,10-11,13,26H,8-9,14H2,1H3,(H,25,28)

InChI Key

MMQIJGHQTYNJFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)SCC(=O)NCCC3=CNC4=CC=CC=C43)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.